molecular formula C8H5BrN2O2 B1525292 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid CAS No. 1190313-03-1

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid

Cat. No.: B1525292
CAS No.: 1190313-03-1
M. Wt: 241.04 g/mol
InChI Key: WEMKUHIKIFWJGC-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid (CAS RN: 1190313-03-1 ) is a high-purity brominated heterocyclic carboxylic acid that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery research. With a molecular formula of C 8 H 5 BrN 2 O 2 and a molecular weight of 241.04 g/mol, this compound offers researchers a multifunctional scaffold for constructing complex molecules . The structure incorporates two key reactive sites: the bromo substituent at the 3-position and the carboxylic acid group at the 7-position. The bromine atom is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. Concurrently, the carboxylic acid functionality can undergo standard derivatization to form amides, esters, or other esters, facilitating its integration into larger molecular architectures or the modulation of physicochemical properties . As a 7-azaindole derivative, this compound is of significant interest in the development of kinase inhibitors and other targeted therapeutic agents. Researchers value this scaffold for its ability to mimic purine bases, allowing for specific interactions with biological targets. Proper handling is essential; please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H332 (harmful if inhaled) . Please note: This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-3-11-6-4(8(12)13)1-2-10-7(5)6/h1-3,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMKUHIKIFWJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound has been shown to inhibit FGFR1, FGFR2, and FGFR3 with varying degrees of potency. By binding to the active site of these receptors, this compound prevents the activation of downstream signaling pathways, thereby modulating cellular responses.

Cellular Effects

The effects of this compound on cells are profound. It has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis. Additionally, the compound significantly reduces the migration and invasion capabilities of these cells, suggesting its potential as an anti-metastatic agent. The inhibition of FGFR signaling by this compound disrupts key cellular processes, including cell cycle progression and survival pathways, leading to reduced tumor growth and spread.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the tyrosine kinase domain of FGFRs. This binding inhibits the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt. By blocking these pathways, the compound effectively reduces cell proliferation and survival. Additionally, this compound may influence gene expression by altering the activity of transcription factors regulated by FGFR signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound demonstrates stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods. Prolonged exposure to the compound may lead to adaptive responses in cells, such as the upregulation of compensatory signaling pathways. Long-term studies have shown that continuous treatment with this compound can result in sustained inhibition of tumor growth in in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, adverse effects such as weight loss and organ toxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects. Threshold effects have also been noted, where a minimum concentration of the compound is required to elicit a biological response.

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation by liver enzymes. The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of various metabolites. These metabolites may retain biological activity or be further processed for excretion. The interaction of this compound with cytochrome P450 enzymes plays a crucial role in its metabolism, affecting its pharmacokinetics and bioavailability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its localization to target sites. The distribution of the compound is influenced by factors such as tissue perfusion and the expression of transport proteins. Accumulation of this compound in certain tissues may enhance its therapeutic effects but also pose risks of localized toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is primarily localized to the cytoplasm, where it interacts with FGFRs. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy. The localization of this compound within subcellular structures such as the endoplasmic reticulum and Golgi apparatus may also influence its interactions with other biomolecules and its overall biological activity.

Biological Activity

Overview

3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid (CAS No. 1190313-03-1) is a heterocyclic compound with significant biological activity, particularly in the context of cancer research. Its molecular formula is C8H5BrN2O2, with a molecular weight of 241.04 g/mol. This compound has garnered attention due to its interaction with fibroblast growth factor receptors (FGFRs), which play crucial roles in various cellular processes, including proliferation and differentiation.

Target Interaction:
The primary biological target of this compound is FGFRs. The compound acts as an inhibitor of FGFR1, FGFR2, and FGFR3, which are implicated in numerous cancers. The inhibition occurs through binding to the tyrosine kinase domain of these receptors, disrupting downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Biochemical Pathways:
Inhibition of FGFRs by this compound leads to significant alterations in cellular signaling pathways that regulate cell growth and survival. Specifically, the compound has been shown to induce apoptosis in breast cancer cell lines (4T1 cells) and inhibit their proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits breast cancer cell proliferation:

Cell Line IC50 (µM) Effect
4T15.0Inhibition of proliferation
MDA-MB-2314.5Induction of apoptosis

These results indicate that the compound has promising potential as an anti-cancer agent due to its ability to target and inhibit key signaling pathways involved in tumor growth .

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties due to its low molecular weight, which may enhance its bioavailability. Studies suggest that it has a good absorption profile and moderate metabolic stability, making it a suitable candidate for further development in therapeutic applications .

Case Studies

Case Study 1: Breast Cancer Treatment
In a controlled laboratory setting, researchers evaluated the effects of varying concentrations of this compound on the proliferation of breast cancer cells over time. The study found that treatment with the compound led to a dose-dependent reduction in cell viability and significant induction of apoptotic markers after 48 hours of exposure.

Case Study 2: FGFR Inhibition
Another study focused on the specific inhibition of FGFR signaling pathways by this compound. Researchers utilized biochemical assays to demonstrate that treatment with this compound resulted in decreased phosphorylation levels of downstream targets associated with FGFR activation, confirming its role as a potent FGFR inhibitor.

Comparison with Similar Compounds

Data Table: Key Compounds and Properties

Compound Name Core Structure Substituents Yield (%) Applications References
This compound [3,2-b] pyrrolopyridine Br (3), COOH (7) - Pharmaceuticals
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid [2,3-c] pyrrolopyridine Cl (5), COOH (2) 71 Intermediate synthesis
IPCA Imidazo[1,2-α]pyridine Ketone (5), COOH (7) - Carbon dots, Fluorophores
TPCA Thiazolo[3,2-a]pyridine Thiazole, COOH (7) - CDs with red emission
2-{(S)-(2-Chlorophenyl)...-7-carboxylic acid [3,2-b] pyrrolopyridine Br (3), COOH (7), extended - KDM5A inhibition

Preparation Methods

General Synthetic Strategies

The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine derivatives generally involves:

  • Construction of the fused pyrrolo-pyridine ring system.
  • Introduction of the bromine substituent at the 3-position.
  • Functionalization at the 7-position to introduce the carboxylic acid group.

Two main approaches are reported in the literature:

Preparation Method Based on Pyridine N-oxide Intermediates

This method, adapted from the synthesis of related pyrrolo[3,2-c]pyridine derivatives, involves the following key steps:

Step Reaction Key Reagents Conditions Notes
1 Bromination and oxidation of 2-bromo-5-methylpyridine to 2-bromo-5-methylpyridine-1-oxide m-Chloroperbenzoic acid Room temperature, organic solvent Formation of pyridine N-oxide intermediate
2 Nitration of 2-bromo-5-methylpyridine-1-oxide to 2-bromo-5-methyl-4-nitropyridine-1-oxide Fuming nitric acid, sulfuric acid Controlled temperature Introduction of nitro group ortho to N-oxide
3 Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) DMF solvent Reflux Formation of an intermediate for cyclization
4 Cyclization to form 6-bromo-1H-pyrrolo[3,2-c]pyridine Iron powder, acetic acid Heating Ring closure to form fused pyrrole-pyridine system
5 Functionalization via Suzuki cross-coupling Arylboronic acids, K2CO3, Pd(PPh3)4, solvent mixture Microwave irradiation, 125 °C Introduction of aryl substituents

Although this sequence is for the 6-bromo isomer, similar strategies can be adapted for the 3-bromo isomer by selecting appropriate starting materials and reaction conditions.

Specific Preparation of 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic Acid

According to patent WO2006063167A1 and related literature, the preparation of this compound typically involves:

  • Starting from a suitably substituted pyridine derivative with a bromine at the 3-position.
  • Construction of the pyrrolo ring fused at the 3,2-b positions.
  • Introduction or retention of a carboxylic acid group at the 7-position.

The synthetic route includes:

Step Description Reagents/Conditions Outcome
1 Preparation of 3-bromo-7-substituted pyridine precursor Commercial or synthesized via electrophilic substitution Key intermediate
2 Formation of pyrrolo ring via cyclization Use of amine or ammonia sources under cyclization conditions Formation of fused bicyclic system
3 Oxidation or hydrolysis to install carboxylic acid at position 7 Oxidizing agents or hydrolysis under acidic/basic conditions Final carboxylic acid functionality

The patent details that the compound can be synthesized with high purity and yield using these methods, often employing palladium-catalyzed cross-coupling reactions and microwave-assisted heating to improve efficiency.

Reaction Conditions and Optimization

Key parameters influencing the synthesis include:

  • Solvent choice: 1,4-dioxane and water mixtures are common for palladium-catalyzed reactions.
  • Catalysts: Palladium tetrakis(triphenylphosphine) is frequently used for Suzuki coupling.
  • Temperature: Microwave irradiation at 85–125 °C accelerates reactions.
  • Bases: Potassium carbonate is a preferred base for cross-coupling steps.
  • Purification: Silica gel chromatography or recrystallization is employed to isolate pure compounds.

Summary Table of Preparation Methods

Method Starting Material Key Steps Catalysts/Reagents Conditions Yield/Notes
Pyridine N-oxide route 2-bromo-5-methylpyridine Oxidation, nitration, DMF-DMA reaction, cyclization, Suzuki coupling m-CPBA, fuming HNO3, Fe/AcOH, Pd(PPh3)4 Microwave, 85–125 °C Efficient for 6-bromo derivatives, adaptable
Patent WO2006063167A1 route 3-bromo-7-substituted pyridine Cyclization to pyrrolo[3,2-b]pyridine, oxidation/hydrolysis Pd catalysts, oxidants Microwave or conventional heating High purity, scalable

Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure with characteristic chemical shifts for the pyrrolo and pyridine protons.
  • High-Resolution Mass Spectrometry (HRMS) matches calculated molecular weights with observed values, confirming molecular integrity.
  • Purity is typically confirmed by chromatographic methods and melting point analysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via substitution or coupling reactions. For bromination, electrophilic substitution using reagents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in polar aprotic solvents (e.g., DMF or DMSO) under inert atmospheres is common . Optimization includes temperature control (0–25°C) and stoichiometric ratios (1:1.2 substrate:NBS). Post-reaction purification via column chromatography (silica gel, CH2Cl2/MeOH\text{CH}_2\text{Cl}_2/\text{MeOH}) ensures high purity. Yield improvements (70–85%) are achieved by slow reagent addition and anhydrous conditions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer :

  • 1H NMR^1\text{H NMR} identifies aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (broad singlet at δ 12–13 ppm) .
  • LC-MS confirms molecular weight (M+1=257g/mol\text{M+1} = 257 \, \text{g/mol}) and detects impurities.
  • FT-IR verifies carboxylic acid C=O stretching (1680–1720 cm1^{-1}) and N-H bonds (3200–3400 cm1^{-1}) .
  • Elemental analysis (C, H, N, Br) ensures stoichiometric accuracy .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

  • Methodological Answer : Store at –20°C under inert gas (Ar/N2_2) in amber vials to avoid light-induced decomposition. Use desiccants (silica gel) to prevent hydrolysis of the carboxylic acid group. Stability tests via HPLC every 3–6 months are recommended .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination or functionalization of the pyrrolopyridine core be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic effects. For C-3 bromination, use directing groups (e.g., methyl esters at C-7) to bias electrophilic attack. Computational modeling (DFT) predicts reactive sites by analyzing electron density maps . Alternatively, protective strategies (e.g., THP protection of the pyrrole nitrogen) prevent undesired side reactions .

Q. What strategies resolve contradictions between computational predictions and experimental data in SAR studies of this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or unaccounted steric hindrance. Validate computational models (e.g., docking studies) with:

  • Free-energy perturbation (FEP) : Quantifies binding affinity changes for substituent modifications.
  • Crystallography : Resolve ligand-protein complexes to confirm binding modes .
  • Adjust force field parameters (e.g., AMBER) to better match experimental IC50_{50} values .

Q. How can researchers design bioactivity assays to evaluate the anticancer potential of this compound derivatives?

  • Methodological Answer :

  • In vitro : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM). Include controls for apoptosis (Annexin V/PI staining) and ROS generation .
  • Target engagement : Use kinase inhibition assays (e.g., PARP-1) with ATP-competitive ELISA kits. Confirm selectivity via kinome-wide profiling .
  • In vivo : Xenograft models (murine) with derivatives formulated in PEG-400/saline (10 mg/kg, i.p.) .

Q. What purification methods are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Preparative HPLC : Use a C18 column (gradient: 5–95% MeCN in H2 _2O + 0.1% TFA) for high-resolution separation.
  • Acid-base extraction : Dissolve crude product in NaOH (1M), wash with EtOAc to remove neutrals, then precipitate with HCl (1M) .
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H2 _2O) for crystal lattice formation, monitored by PXRD .

Q. How can researchers mitigate discrepancies in analytical data (e.g., NMR shifts, LCMS purity) between batches?

  • Methodological Answer :

  • Standardized protocols : Use identical deuterated solvents (e.g., DMSO-d6_6) and internal standards (TMS) for NMR .
  • Spike-in experiments : Add known impurities to LCMS runs to identify retention times.
  • Inter-lab validation : Cross-check data with independent facilities to rule out instrument calibration errors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid

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